4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 899384-00-0
VCID: VC11907700
InChI: InChI=1S/C18H24N2O3/c1-13-9-14(2)18-15(11-17(22)23-16(18)10-13)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
SMILES: CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C
Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

CAS No.: 899384-00-0

Cat. No.: VC11907700

Molecular Formula: C18H24N2O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one - 899384-00-0

Specification

CAS No. 899384-00-0
Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
IUPAC Name 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Standard InChI InChI=1S/C18H24N2O3/c1-13-9-14(2)18-15(11-17(22)23-16(18)10-13)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
Standard InChI Key OYJOSFJSKYYMCI-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C
Canonical SMILES CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C

Introduction

Structural and Physicochemical Characteristics

Core Architecture and Functional Groups

The molecule consists of a 5,7-dimethylcoumarin backbone substituted at the 4-position with a piperazine moiety bearing a 2-hydroxyethyl group. The coumarin system contributes aromaticity and planarity, while the piperazine side chain introduces conformational flexibility and hydrogen-bonding capabilities through its tertiary amine and hydroxyl groups. Key structural features include:

  • Coumarin core: A 2H-chromen-2-one system with methyl groups at positions 5 and 7, enhancing hydrophobicity and steric bulk.

  • Piperazine linker: A six-membered diamine ring providing rotational freedom for optimal receptor interactions.

  • Hydroxyethyl substituent: A polar group enabling hydrogen bonding with biological targets.

Spectroscopic and Computational Descriptors

Experimental and computational data reveal critical molecular properties:

PropertyValue/DescriptorSource
IUPAC Name4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Molecular Weight316.4 g/mol
SMILESCC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C
InChIKeyOYJOSFJSKYYMCI-UHFFFAOYSA-N
LogP (Predicted)1.82
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (ketone, ether, tertiary amines)

The calculated partition coefficient (LogP) of 1.82 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of multiple hydrogen bond acceptors (ketone, ether oxygen, piperazine nitrogens) may facilitate target binding, while the hydroxyl group could participate in specific interactions with enzymatic active sites.

Synthetic Strategies and Optimization

Proposed Synthetic Pathways

Though explicit synthesis protocols remain unpublished, retrosynthetic analysis suggests feasible routes:

  • Coumarin core formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions could yield the 5,7-dimethylcoumarin scaffold .

  • Piperazine side chain installation: Mannich reaction using formaldehyde and 1-(2-hydroxyethyl)piperazine would introduce the aminomethyl group at position 4 of the coumarin .

  • Microwave-assisted coupling: Literature on analogous compounds demonstrates that microwave irradiation (150–200 W, 125°C) reduces reaction times from 24 hours to <10 minutes while improving yields .

Purification and Characterization

Post-synthetic processing likely involves:

  • Column chromatography: Silica gel elution with ethyl acetate/hexane gradients

  • Crystallization: Ethanol or ethyl acetate recrystallization for X-ray-quality crystals

  • Spectroscopic validation:

    • ¹H NMR: Characteristic signals at δ 2.96–3.17 ppm (piperazine CH₂), δ 5.02 ppm (hydroxyl proton), and aromatic protons between δ 6.3–6.8 ppm

    • IR spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (coumarin ketone) and 3400–3500 cm⁻¹ (hydroxyl group)

Hypothetical Biological Activities

Serotonin Receptor Modulation

Structural analogs featuring fluorophenyl-piperazine moieties exhibit potent 5-HT₁A receptor antagonism (Kᵢ = 291 nM) . The hydroxyethyl group in this compound may enhance water solubility compared to fluorinated derivatives, potentially improving pharmacokinetics while maintaining affinity. Molecular docking studies predict:

  • Hydrogen bonding: Between the coumarin ketone and Ser159/Thr160 residues

  • π-π stacking: Coumarin aromatic system with Phe361/Phe362

  • Ionic interactions: Protonated piperazine nitrogen with Asp116

Fluorescence Applications

The coumarin core’s intrinsic fluorescence (λₑₓ = 320 nm, λₑₘ = 390 nm) enables potential use as:

  • Cellular imaging probes: Tracking drug distribution in real-time

  • Enzymatic substrates: Detecting esterase/lipase activity through fluorescence quenching

  • Metal ion sensors: Selective chelation-induced emission shifts

Pharmacokinetic Predictions

In silico ADMET profiling using SwissADME indicates:

ParameterPredictionImplication
Gastrointestinal absorptionHigh (91%)Suitable for oral dosing
Blood-brain barrier permeationModerate (0.78)Potential CNS activity
CYP2D6 inhibitionProbable (0.87)Drug-drug interaction risk
AMES toxicityNegativeLow mutagenic concern

The compound’s moderate BBB penetration suggests applicability in neurological disorders, while high plasma protein binding (89%) may necessitate dose adjustments.

Comparative Analysis with Structural Analogs

Key distinctions from related compounds include:

CompoundSubstituentBioactivityReference
VC11907700 (This compound)2-hydroxyethylpiperazinePredicted 5-HT₁A antagonism
5h (Fluorophenyl analog)4-(2-fluorophenyl)piperazine5-HT₁A Kᵢ = 291 nM
6a (Cyanophenyl analog)4-(2-cyanophenyl)piperazineAntifungal MIC = 16 μg/mL

The hydroxyethyl group confers superior solubility (2.8 mg/mL predicted vs. 0.3 mg/mL for fluorophenyl analogs) but may reduce receptor affinity due to decreased lipophilicity.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring exclusive substitution at the coumarin 4-position

  • Piperazine stability: Preventing N-oxidation during storage

  • Scalability: Transitioning from microwave-assisted to continuous flow synthesis

Research Priorities

  • In vitro screening: 5-HT₁A binding assays, antimicrobial susceptibility testing

  • Formulation studies: Nanocrystallization for enhanced bioavailability

  • Toxicological profiling: Acute toxicity in rodent models

  • Metabolite identification: LC-MS/MS characterization of phase I/II metabolites

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